molecular formula C22H28S3 B1146122 3/'-Decylterthiophene CAS No. 144993-43-1

3/'-Decylterthiophene

Cat. No.: B1146122
CAS No.: 144993-43-1
M. Wt: 388.65
InChI Key:
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Description

3’-Decylterthiophene is an organic compound belonging to the thiophene family Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring 3’-Decylterthiophene is characterized by a long decyl chain attached to the terthiophene core, which consists of three thiophene rings connected in a linear arrangement

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3’-Decylterthiophene typically involves the following steps:

    Bromination of Terthiophene: Terthiophene is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at specific positions on the thiophene rings.

    Decylation: The brominated terthiophene undergoes a decylation reaction where a decyl group is introduced. This is often achieved through a Grignard reaction, where decyl magnesium bromide reacts with the brominated terthiophene.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain pure 3’-Decylterthiophene.

Industrial Production Methods: Industrial production of 3’-Decylterthiophene follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Bromination: Large quantities of terthiophene are brominated using industrial-scale reactors.

    Grignard Reaction: The brominated terthiophene is reacted with decyl magnesium bromide in large reactors.

    Purification: Industrial purification methods such as distillation and crystallization are employed to obtain high-purity 3’-Decylterthiophene.

Chemical Reactions Analysis

Types of Reactions: 3’-Decylterthiophene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of thiol derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine or N-bromosuccinimide in the presence of a catalyst.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol derivatives.

    Substitution: Brominated or alkylated thiophene derivatives.

Scientific Research Applications

3’-Decylterthiophene has a wide range of applications in scientific research, including:

    Organic Electronics: Used in the fabrication of organic field-effect transistors (OFETs) due to its excellent charge transport properties.

    Organic Photovoltaics (OPVs): Employed as an active material in organic solar cells, contributing to efficient light absorption and charge separation.

    Sensors: Utilized in the development of chemical sensors for detecting various analytes.

    Material Science: Studied for its potential in creating novel materials with unique electronic and optical properties.

Mechanism of Action

The mechanism of action of 3’-Decylterthiophene in organic electronics involves:

    Charge Transport: The compound facilitates efficient charge transport due to its conjugated structure, allowing for the movement of electrons or holes through the material.

    Molecular Interactions: The long decyl chain enhances solubility and processability, enabling the formation of thin films with desirable electronic properties.

    Pathways Involved: The conjugated thiophene rings interact with other molecules or materials, influencing the overall performance of devices like OFETs and OPVs.

Comparison with Similar Compounds

    3-Hexylthiophene: Similar structure but with a hexyl chain instead of a decyl chain.

    3-Octylthiophene: Contains an octyl chain, offering different solubility and electronic properties.

    3-Dodecylthiophene: Features a longer dodecyl chain, affecting its material properties.

Uniqueness of 3’-Decylterthiophene:

    Long Decyl Chain: Provides unique solubility and processability advantages.

    Electronic Properties: The specific arrangement of thiophene rings and the decyl chain contribute to its superior performance in organic electronics compared to shorter alkyl chain derivatives.

Properties

CAS No.

144993-43-1

Molecular Formula

C22H28S3

Molecular Weight

388.65

Origin of Product

United States

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